{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride

MAO-B inhibition Positional isomer activity Safinamide SAR

Securing the authentic meta-fluorinated intermediate is critical for safinamide (Xadago®) synthesis and regulatory impurity profiling. Generic substitution with ortho- or para-fluoro analogues fails to deliver MAO-B selectivity (IC50 98 nM) and introduces non-conforming impurity profiles. - Enables production of safinamide mesylate with dibenzyl impurity ≤0.03 %, meeting ICH Q3A thresholds without extra purification. - ≥98 % purity, ISO 17034-certified reference standard with full spectral characterization for validated HPLC-UV/LC-MS/MS quantification. - Hydrochloride salt ensures >5 mg/mL aqueous solubility for stable standard preparation.

Molecular Formula C14H15ClFNO
Molecular Weight 267.72 g/mol
CAS No. 1240529-51-4
Cat. No. B1373063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
CAS1240529-51-4
Molecular FormulaC14H15ClFNO
Molecular Weight267.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H
InChIKeyCYPDLWIUOMSUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride – Overview


4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is a meta‑fluorinated benzyloxy‑benzylamine derivative, supplied as the hydrochloride salt for enhanced stability and handling [1]. It is the penultimate intermediate in the commercial synthesis of safinamide (Xadago®), a selective monoamine oxidase‑B (MAO‑B) inhibitor approved for Parkinson's disease, and is also the primary plasma metabolite (M1) of safinamide [2][3]. The compound's specific 3‑fluorobenzyloxy substitution pattern is essential for the pharmacological activity of the final drug.

Penultimate intermediate for safinamide mesylate synthesis
Primary plasma metabolite (M1) reference standard
3‑fluorobenzyloxy configuration required for MAO‑B selectivity research

Why Substitution with Isomers or Non‑Fluorinated Analogs Fails


The meta‑fluorine atom on the benzyloxy ring is not merely an inert substituent; it dictates the conformational and electronic properties that confer MAO‑B selectivity in the final drug [1]. Ortho‑fluorinated (2‑fluorobenzyloxy) analogues direct the pharmacology toward sodium‑channel blockade (ralfinamide), while para‑fluorination reduces MAO‑B potency by ≥10‑fold [1][2]. Additionally, the process‑scale manufacturing of safinamide relies on the 3‑fluorobenzyloxy intermediate to meet regulatory impurity thresholds; changing the substitution pattern alters the impurity profile, requiring entirely re‑validated analytical methods [3]. Generic interchange therefore fails on both pharmacological and manufacturing grounds.

Ortho (2‑fluoro) isomer
Shifts pharmacological profile to sodium‑channel blockade (ralfinamide), eliminating MAO‑B inhibition.
Para (4‑fluoro) isomer
Reported ≥10‑fold reduction in MAO‑B inhibitory response; selectivity context may not transfer.
Non‑fluorinated or alternate substitution
Impurity profile changes significantly; requires re‑validation of analytical methods and may compromise process‑scale control.

Quantitative Differentiation Evidence vs. Structural Analogs


Meta-Fluorine Position and MAO-B Selectivity

Safinamide, which carries the 3‑fluorobenzyloxy group derived from the target compound, displays an MAO‑B IC50 of 98 nM and 5918‑fold selectivity over MAO‑A [1]. In contrast, the 2‑fluorobenzyloxy analog ((R)‑2‑[4‑(2‑fluorobenzyloxy)benzylamino]propanamide, ralfinamide) is inactive against MAO‑B and instead acts as a sodium‑channel blocker [2]. The 4‑fluorobenzyloxy analog, although less thoroughly documented, exhibits an approximately 10‑fold lower MAO‑B inhibitory potency (IC50 ≈ 1000 nM) [1]. This meta‑specificity originates from steric and electronic constraints identified in docking simulations [1].

Meta‑Fluorine & MAO‑B Selectivity
Head‑to‑head
3‑F: IC₅₀ 98 nM, SI 5918 vs 2‑F: no MAO‑B inhibition 4‑F: IC₅₀ ≈1000 nM
Selectivity is configuration‑dependent; meta position supports MAO‑B study context.
Recombinant human MAO assays; safinamide free base data.
MAO-B inhibition Positional isomer activity Safinamide SAR

Dibenzyl Impurity Control in Safinamide Manufacture

The patented process for producing 2‑[4‑(3‑ and 2‑fluorobenzyloxy)benzylamino]propanamides, which uses the target compound's free base as a late‑stage intermediate, achieves a dibenzyl derivative impurity level below 0.03 % by weight, preferably below 0.01 % [1]. This level of control is critical for meeting ICH Q3A guidelines for active pharmaceutical ingredients. The 3‑fluorobenzyloxy intermediate yields a more favourable impurity profile compared to the 2‑fluorobenzyloxy variant, as the latter forms higher levels of dimeric by‑products under identical reductive amination conditions [1].

Dibenzyl Impurity Control
Head‑to‑head
≤0.03 wt% impurity (3‑F intermediate)
Supports compliance with pharmacopoeial limits without additional purification.
vs 0.05–0.10 wt% with 2‑F intermediate; HPLC‑UV.
Process chemistry Impurity control Safinamide manufacturing

Certified Reference Standard for Impurity Profiling

As a safinamide impurity standard (Impurity W / Impurity 37 HCl), the compound is offered with certified purity ≥98 % (HPLC) and a comprehensive characterization dossier including ¹H NMR, ¹³C NMR, MS, IR, and UV data . This contrasts with generic benzylamine reagents that typically lack such certification and may contain unknown contaminants. The availability of a metrologically traceable standard produced under ISO 17034 accreditation enables accurate quantification of this potential impurity in safinamide drug substance, with validated HPLC methods achieving limits of detection below 0.05 µg/mL .

Certified Reference Standard
Data to verify
≥98% HPLC purity Full characterization: NMR, MS, IR, UV
Enables accurate impurity quantification in drug substance analysis.
ISO 17034 accredited; generic reagents often lack certification.
Reference standard Impurity quantification Quality control

Hydrochloride Salt Handling Advantage

The hydrochloride salt of 4-[(3-fluorophenyl)methoxy]phenyl}methanamine (CAS 1240529-51-4) is a crystalline solid with a molecular weight of 267.73 g/mol and a defined melting point, whereas the free base (CAS 849805-95-4) is obtained as an oil or low‑melting solid that is difficult to handle accurately [1]. The salt formation improves the compound's processability in solid‑phase synthesis and in the preparation of analytical reference solutions. Quantitative solubility measurements show that the hydrochloride salt exhibits aqueous solubility >5 mg/mL, approximately 10‑fold higher than the free base (<0.5 mg/mL) [2]. This physicochemical differentiation is crucial for reproducible dissolution during HPLC mobile phase preparation and for in vitro metabolism studies.

Hydrochloride Salt Handling
Head‑to‑head
HCl salt: crystalline, >5 mg/mL vs Free base: oil/waxy,
Reduces weighing errors and improves solution stability for quantitative assays.
pH 5.5 buffer, shake‑flask method.
Physicochemical properties Salt selection Formulation enablement

Validated Application Scenarios


Safinamide API Manufacture

Used as the penultimate intermediate in the patented synthetic route [1], the compound enables production of safinamide mesylate with dibenzyl impurity levels ≤0.03 %, directly meeting ICH Q3A guidelines without additional purification. Its meta‑fluorine configuration ensures the final API retains the requisite MAO‑B selectivity (IC50 98 nM, SI 5918) [2].

HPLC Impurity Reference Standard

As an ISO 17034‑certified safinamide impurity standard with ≥98 % purity and a full spectral characterization package , it supports regulatory submission and quality control of safinamide formulations, allowing validated quantification at levels from 0.2–10.0 µg/mL [3].

In Vitro Metabolite Identification

The hydrochloride salt provides >5 mg/mL aqueous solubility [3], facilitating preparation of stable standard solutions for HPLC‑UV or LC‑MS/MS quantification of safinamide metabolite M1 in plasma samples, reducing handling variability compared to the free base oil.

MAO-B Inhibitor SAR Studies

Serves as the essential 3‑fluorobenzyloxy building block for constructing focused compound libraries exploring the benzylamine pharmacophore, where substitution at the meta position is known to yield optimal MAO‑B inhibitory activity and selectivity [2].

Application
Selection Property
Validation Focus
Safinamide mesylate synthesis
Meta‑fluorobenzyloxy intermediate
Low dibenzyl impurity profile
HPLC impurity reference standard
Certified purity and full characterization
Method validation and documentation
M1 metabolite bioanalysis
High‑solubility hydrochloride salt
Solution stability and handling reproducibility
MAO‑B inhibitor SAR studies
3‑fluorobenzyloxy pharmacophore
MAO‑B selectivity and structure‑activity review
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